molecular formula C27H29FN2O4 B12483842 Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12483842
M. Wt: 464.5 g/mol
InChI Key: XBMXLCGKRKIBRP-UHFFFAOYSA-N
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Description

Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a morpholine ring, a fluorobenzyl group, and an ethyl ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity. The morpholine ring can interact with hydrophilic regions of the target, while the benzoate core provides structural stability.

Comparison with Similar Compounds

Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C27H29FN2O4

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C27H29FN2O4/c1-2-33-27(31)25-17-23(10-11-26(25)30-12-14-32-15-13-30)29-18-21-4-3-5-24(16-21)34-19-20-6-8-22(28)9-7-20/h3-11,16-17,29H,2,12-15,18-19H2,1H3

InChI Key

XBMXLCGKRKIBRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F)N4CCOCC4

Origin of Product

United States

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